molecular formula C17H15N3O5 B6569907 8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-39-8

8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6569907
CAS RN: 1021210-39-8
M. Wt: 341.32 g/mol
InChI Key: JYGYGQVHBNKIRO-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarin and its derivatives are significant due to their natural fragrance, similar to vanilla beans . They are common in numerous phytochemical classes of natural products .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 2,2-dimethyl-2H-chromene derivatives have been synthesized and characterized by spectroscopic analysis . The synthesis often involves various biosynthesis pathways .

Mechanism of Action

Target of Action

The primary target of this compound is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, inhibiting its activity . This interaction was confirmed through a docking study, which showed that the compound interacts with important active site amino acids of the enzyme, such as Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

By inhibiting pancreatic lipase, the compound disrupts the normal digestion of dietary fats. This leads to a decrease in the absorption of dietary fats, which can have downstream effects on energy metabolism and storage .

Pharmacokinetics

Its use in nanoparticle form suggests that it may have been designed for improved bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of pancreatic lipase, leading to reduced fat digestion and absorption . This could potentially be used as a strategy for the treatment of conditions such as obesity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used in nanoparticle form for the removal of contaminants from water, suggesting that it may be stable and effective in aqueous environments . .

Advantages and Limitations for Lab Experiments

The use of 8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a wide range of biologically active molecules. It is also relatively easy to synthesize and purify, and it has a relatively low cost. However, this compound is also limited in that it is not very stable, and it can be difficult to store and handle.

Future Directions

For the use of 8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include the synthesis of a variety of compounds with potential therapeutic applications, such as inhibitors of enzymes and compounds with anti-inflammatory and anti-cancer activities. In addition, this compound could be used to develop new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific tissues. This compound could also be used to develop new methods for the synthesis of compounds with specific biological activities, such as those with anti-viral or anti-bacterial activities. Finally, this compound could be used to develop new methods for the synthesis of compounds with specific pharmacological activities, such as those with analgesic or anti-anxiety properties.

Synthesis Methods

8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized by a number of methods. The most common method is the reaction of a 3-methoxy-2-hydroxy-1,3-dihydrobenzene-1-carbonyl chloride (MHDBC) with a base such as sodium hydroxide in the presence of a catalyst such as sodium ethoxide. The reaction proceeds in the presence of a solvent such as methanol. The product is then purified by column chromatography.

Scientific Research Applications

8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been used in numerous scientific research applications. It has been used as a building block for the synthesis of a wide range of biologically active molecules, including drugs and natural products. It has been used as a starting material for the synthesis of a variety of compounds, such as peptides, nucleic acids, and small molecules. This compound has also been used in the synthesis of inhibitors of enzymes, such as proteases, and in the synthesis of compounds with potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to interact with enzymes such as monoamine oxidase and α-chymotrypsin, exhibiting inhibitory effects . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, in cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in enzyme inhibition, as seen with monoamine oxidase and α-chymotrypsin, or activation of antioxidant pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound retains its biological activity over extended periods, although some degradation products may form over time. These degradation products can sometimes exhibit different biological activities, which may influence the overall effects of the compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic effects can occur, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have also been observed, where a certain dosage is required to achieve the desired biological effect, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in the initial oxidation of the compound, followed by conjugation reactions involving glutathione and other cofactors. These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for different cellular components, leading to varying concentrations in different organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the nucleus . In the mitochondria, it can influence mitochondrial function and oxidative stress responses, while in the nucleus, it can interact with DNA and transcription factors to modulate gene expression. The localization of the compound is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

properties

IUPAC Name

8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c21-13(11-9-10-3-1-2-4-12(10)25-14(11)22)20-7-5-17(6-8-20)15(23)18-16(24)19-17/h1-4,9H,5-8H2,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGYGQVHBNKIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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